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# Spectroscopic Data for Quinidine N-oxide: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Quinidine N-oxide**, a significant metabolite of the antiarrhythmic drug quinidine. This document compiles available data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug metabolism.

#### Introduction

**Quinidine N-oxide** is a primary metabolite of quinidine, formed through the oxidation of the quinuclidine nitrogen atom.[1] Understanding its structural and physicochemical properties is crucial for comprehending the metabolism, pharmacokinetics, and potential biological activity of quinidine and its derivatives. Spectroscopic analysis is an indispensable tool for the unambiguous identification and characterization of such metabolites. This guide presents a summary of the available spectroscopic data and the experimental protocols for their acquisition.

# Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **Quinidine N-oxide**. The introduction of an oxygen atom to the quinuclidine nitrogen causes a downfield shift of the neighboring protons and carbons in the 1H and 13C NMR spectra, respectively.[2] The



definitive assignment of chemical shifts and coupling constants for quinidine metabolites, including the N-oxide, has been reported.[1]

Table 1: 1H NMR Spectroscopic Data for Quinidine N-oxide

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not explicitly			
found in search			
results, but reported to			
be assigned in Díaz-			
Araúzo et al. (1990)[1]			

Table 2: 13C NMR Spectroscopic Data for Quinidine N-oxide

Carbon	Chemical Shift (δ, ppm)
Data not explicitly found in search results	

#### **Mass Spectrometry (MS)**

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of **Quinidine N-oxide**, aiding in its identification. The nominal mass of **Quinidine N-oxide** is 340.42 g/mol .[3] The mass spectrum is expected to be characterized by the protonated molecule [M+H]+ at m/z 341. A characteristic fragmentation of N-oxides is the loss of an oxygen atom, resulting in a prominent [M+H-16]+ fragment. The fragmentation pattern of its diastereomer, Quinine N-oxide, which is expected to be very similar, shows a protonated molecular ion at m/z 341 and a significant fragment at m/z 323, corresponding to the loss of oxygen.

Table 3: Mass Spectrometry Data for Quinine N-oxide (as a proxy for **Quinidine N-oxide**)



Fragment Ion	m/z	Interpretation
[M+H]+	341	Protonated molecule
[M+H-O]+	323	Loss of oxygen
296	Further fragmentation	
198	Further fragmentation	_
186	Quinoline ring fragment	_
160	Quinoline ring fragment	_
[Data based on Quinine Noxide]		_

### Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For Noxides, a characteristic N-O stretching vibration is typically observed. In the FT-IR spectra of alkaloid Noxides, this band is found in the range of 928 cm-1 to 971 cm-1.

Table 4: Infrared (IR) Spectroscopic Data for Quinidine N-oxide

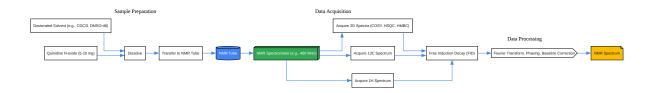
Functional Group	Characteristic Absorption (cm-1)
N-O stretch	~930 - 970
C-H (aromatic)	~3100 - 3000
C-H (aliphatic)	~3000 - 2850
C=C (aromatic)	~1600 - 1475
C-O (ether)	~1300 - 1000
O-H (alcohol)	~3600 - 3200 (broad)
[Data based on general values for N-oxides and quinoline derivatives]	



### **Experimental Protocols**

The following sections detail the methodologies for acquiring the spectroscopic data for **Quinidine N-oxide**.

#### **NMR Spectroscopy**



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Caption: Workflow for NMR Spectroscopic Analysis.

A solution of **Quinidine N-oxide** (5-10 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) and transferred to a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a spectrometer, for instance, at a proton frequency of 400 MHz. For unambiguous signal assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

#### **Mass Spectrometry**





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Caption: Workflow for Mass Spectrometric Analysis.

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample, dissolved in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation, can be introduced directly or via liquid chromatography (LC) for separation from other components. Full scan mass spectra are acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]+) is performed to obtain fragmentation information for structural elucidation.

#### Infrared (IR) Spectroscopy



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**Caption:** Workflow for Infrared Spectroscopic Analysis.

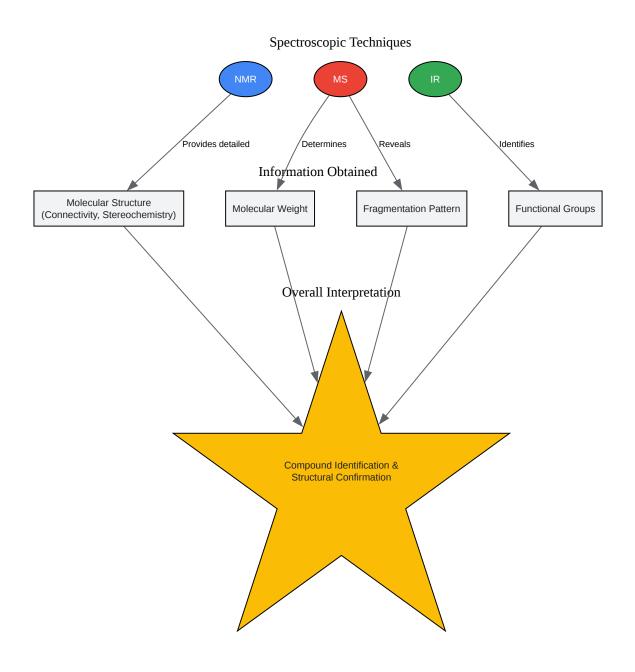
FT-IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small



amount of the solid **Quinidine N-oxide** is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm-1.

## **Logical Relationships in Spectroscopic Analysis**





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Caption: Interrelation of Spectroscopic Techniques for Structural Elucidation.



#### Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the chemical structure of **Quinidine N-oxide**. While comprehensive experimental data, particularly for NMR, requires access to specialized literature, the information compiled herein from various sources offers a robust starting point for researchers. The provided protocols and workflows serve as a practical guide for the characterization of this and other related drug metabolites. Further research to fully delineate the spectroscopic properties of **Quinidine N-oxide** will be invaluable for advancing our knowledge of quinidine metabolism and its pharmacological implications.

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